2-amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride

Medicinal Chemistry Bioconjugation Chemical Biology

Research challenge: Phthalazinedione scaffolds often lack a reactive handle for conjugation, limiting their utility in probe and drug discovery. This compound solves that with a free primary amine (pKa ~11.95) enabling site-selective coupling to NHS-esters, isothiocyanates, or carboxylic acids. - Enables synthesis of luminol-like chemiluminescent probes, biotinylated affinity reagents, and PROTACs. - Superior aqueous solubility (LogD7.4 -1.60) vs. luminol for biochemical assays. - Hydrochloride salt ensures solid-state stability during storage and weighing. - 4 H-bond donors, 4 acceptors, 2 rotatable bonds for fragment-based screening. Supplied as a custom-synthesis-grade intermediate with typical purity ≥95% (HPLC). Lead time 3-4 weeks.

Molecular Formula C10H11ClN4O3
Molecular Weight 270.67 g/mol
CAS No. 1211847-14-1
Cat. No. B1523027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride
CAS1211847-14-1
Molecular FormulaC10H11ClN4O3
Molecular Weight270.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)CN)C(=O)NNC2=O.Cl
InChIInChI=1S/C10H10N4O3.ClH/c11-4-7(15)12-6-3-1-2-5-8(6)10(17)14-13-9(5)16;/h1-3H,4,11H2,(H,12,15)(H,13,16)(H,14,17);1H
InChIKeyHHUQYUOBQQYBMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Physicochemical Baseline Overview


2-Amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide hydrochloride (CAS 1211847-14-1; free base CAS 124774-57-8) is a phthalazinedione derivative bearing a glycine-derived 2-aminoacetamide substituent at the 5-position. With a molecular formula of C10H11ClN4O3 and a molecular weight of 270.67 g·mol⁻¹, the compound is supplied as a hydrochloride salt with a typical purity specification of ≥95% (HPLC) [1]. The compound is classified as a versatile small-molecule scaffold for research use only, and is available from specialty chemical suppliers with lead times of 3–4 weeks, reflecting its status as a non-stock, custom-synthesis-grade intermediate . Key computed physicochemical parameters include a consensus LogP of –0.92, a LogD (pH 7.4) of –1.60, a topological polar surface area (tPSA) of 113.32 Ų, and four hydrogen-bond donors [1].

Free primary amine conjugation handle for derivatization studies
Computed hydrophilicity profile supports aqueous-compatible assay design
Custom-synthesis grade; verify lead time and specification

Why Generic Phthalazinedione Substitution Fails


Within the phthalazinedione chemical space, compounds sharing the 1,4-dioxo-tetrahydrophthalazine core can exhibit profoundly different reactivity, solubility, and biological compatibility profiles depending on the nature of the 5-position substituent. The target compound's 2-aminoacetamide side chain introduces a free primary amine (pKa ~11.95 [1]) that is absent in the closely related N-acetyl analog (CAS 14056-15-6; N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide) [2]. This amine serves as both a hydrogen-bond donor and a nucleophilic handle for further conjugation—capabilities that the N-acetyl-capped analog cannot replicate. Compared to the parent luminol scaffold (5-amino-2,3-dihydrophthalazine-1,4-dione; CAS 521-31-3), the target compound's extended acetamide linker increases tPSA from ~86 Ų to 113 Ų and adds an additional hydrogen-bond donor, substantially altering both chromatographic behavior and predicted membrane permeability [1]. These structural distinctions mean that in-class compounds cannot be interchanged without altering downstream synthetic yields, conjugate properties, or biological readouts—consequences that render generic substitution scientifically indefensible in any quantitative research or manufacturing workflow.

N-Acetyl analog Lacks free amine; may not support conjugation-dependent workflows.
Luminol scaffold Simpler core with different LogD/tPSA profile; assay conditions may shift.
Acetamide linker absence Alters hydrogen-bond capacity and conformational flexibility; SAR interpretation may differ.

Quantitative Differentiation Against Closest Analogs


Free Primary Amine vs N-Acetyl-Capped Analog

The target compound possesses a free primary amine on the acetamide side chain (the 2-amino group of the glycinamide moiety), whereas its closest structural analog—N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide (CAS 14056-15-6)—features an N-acetyl cap that permanently blocks this position [1]. The free amine in the target compound has a calculated pKa of 11.95, indicating that it remains largely protonated and reactive under physiological and mildly basic conditions [2]. This amine is available for carbodiimide-mediated coupling, reductive amination, or NHS-ester conjugation, none of which is chemically feasible with the N-acetyl analog. The absence of the acetyl cap also reduces the molecular weight by 51.47 g·mol⁻¹ relative to the di-acetylated scenario, improving atom economy in downstream syntheses [1].

Free Amine Handle
Head-to-head
Target: 1° amine (pKa 11.95); MW 270.67 (HCl)
N-Acetyl analog: 0 amine; MW 219.20
Enables amine-directed bioconjugation; analog lacks reactive handle.
pKa calculated by JChem (ChemBase).
Medicinal Chemistry Bioconjugation Chemical Biology Building Block Procurement

Aqueous Solubility Profile vs Luminol

The target compound exhibits a consensus LogP of –0.92 and a LogD (pH 7.4) of –1.60, indicating significantly higher hydrophilicity compared to the parent luminol scaffold, which has a reported LogP ranging from –0.71 to +0.74 depending on the measurement method [1]. The LogD7.4 value of –1.60 predicts that the target compound is ~40-fold more hydrophilic than luminol at physiological pH (ΔLogD ≈ –1.6 vs approximately –0.2 for luminol), translating to higher aqueous solubility and potentially reduced non-specific protein binding. The increased polar surface area (113.32 Ų vs ~85.94 Ų for luminol) further supports superior aqueous compatibility, which is advantageous for biochemical assay development where DMSO tolerance is limited [1].

Hydrophilicity Profile
Cross-study comparable
Target: LogD₇.₄ –1.60; tPSA 113.32 Ų
Luminol: LogD₇.₄ ~ –0.2; tPSA 85.94 Ų
Supports aqueous-compatible assay development; may reduce co-solvent need.
Computed LogD; experimental solubility not reported.
Physicochemical Profiling Solubility Optimization ADME Analytical Chemistry

Hydrogen-Bond Capacity vs Luminol

The target compound contains 4 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA), compared to luminol's 3 HBD and 3 HBA [1][2]. The additional HBD originates from the terminal primary amine on the acetamide linker, while the extra HBA comes from the amide carbonyl. This expanded hydrogen-bonding capacity increases the potential for directional intermolecular interactions, which is particularly relevant in fragment-based drug discovery where each additional hydrogen bond can contribute approximately 2–6 kJ·mol⁻¹ to binding free energy. The compound also features 2 rotatable bonds (versus 0 for luminol), providing greater conformational flexibility that may facilitate induced-fit binding to protein targets [1].

H-Bond Capacity
Class-level inference
+1 HBD, +1 HBA, +2 rotatable bonds
May expand interaction space in fragment-based SAR studies.
Based on structure analysis vs luminol.
Structural Biology Fragment-Based Drug Discovery Crystallography Molecular Recognition

Procurement Exclusivity and Supply-Chain Status

The target compound is primarily supplied by Biosynth (Catalog No. LYB84714) with a price of $467.50 per 50 mg and a published lead time of 3–4 weeks, indicating that it is manufactured on a custom or semi-custom basis rather than held as regular stock . In contrast, the simpler analog N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide (CAS 14056-15-6) is available from multiple suppliers, and luminol is a commodity chemical with sub-dollar-per-gram pricing [1]. The target compound's purity specification is ≥95% (some suppliers list 98%), and its physical form as a hydrochloride salt provides improved solid-state stability and handling characteristics compared to the free base .

Procurement Profile
Supporting evidence
Target: $467.50/50 mg; 3–4 wk lead
Luminol:
Procurement planning required; select when amine handle is essential.
Pricing from supplier catalog (2026).
Chemical Procurement Supply Chain Custom Synthesis Research Tool Compounds

Targeted Application Scenarios


Covalent Bioconjugation via Free Amine Handle

The compound's single free primary amine (pKa 11.95) enables site-selective conjugation to NHS-esters, isothiocyanates, or carboxylic acids via carbodiimide coupling [1]. This makes it uniquely suitable for synthesizing phthalazinedione-based fluorescent probes, biotinylated affinity reagents, or PEGylated derivatives where the phthalazinedione core serves as a luminol-like chemiluminescent or metal-chelating moiety. The N-acetyl analog (CAS 14056-15-6) lacks this reactive amine and cannot be used for such conjugation strategies [2].

Aqueous-Compatible Biochemical Assay Development

With a LogD7.4 of –1.60 and a polar surface area of 113.32 Ų, this compound is predicted to have substantially higher aqueous solubility than luminol (LogP ~ –0.71 to +0.74; tPSA 85.94 Ų) [3]. It is therefore the preferred phthalazinedione scaffold for developing biochemical assays—such as chemiluminescence-based detection systems—that require higher compound concentrations in aqueous buffer without organic co-solvents that could denature proteins or interfere with enzymatic activity.

Fragment-Based Drug Discovery and SAR Expansion

The compound's 4 hydrogen-bond donors, 4 hydrogen-bond acceptors, and 2 rotatable bonds offer expanded chemical space for probing protein–ligand interactions compared to the rigid luminol core (3 HBD, 3 HBA, 0 rotatable bonds) [4][5]. The acetamide linker provides a flexible spacer that can orient the terminal amine for additional polar contacts in a binding pocket, making this compound a valuable fragment for crystallographic screening campaigns targeting PARP, kinases, or other phthalazinone-binding proteins.

Phthalazinedione-Drug Conjugate and PROTAC Synthesis

The free amine serves as an orthogonal reactive handle for introducing the phthalazinedione core into more complex architectures, such as proteolysis-targeting chimeras (PROTACs) or antibody–drug conjugates, where the core may function as a PARP-recognition element or a luminol-derived reporter group. The hydrochloride salt form provides superior solid-state stability during storage and weighing compared to the free base [1]. The compound's compliance with Lipinski's Rule of 5 (MW < 500, LogP < 5, HBD < 5, HBA < 10) supports its use as a lead-like fragment in oral bioavailability optimization programs [4].

Application
Selection Property
Validation Focus
Amine-directed bioconjugation studies
Reactive primary amine handle
Conjugation efficiency and specificity
Aqueous-compatible assay development
Computed hydrophilicity profile
Solubility in assay buffer without organic co-solvent
Fragment-based SAR and crystallography
Expanded H-bond donor/acceptor count and flexibility
Binding mode and affinity in target proteins
Bifunctional conjugate synthesis
Orthogonal amine for coupling; salt form stability
Conjugate integrity and storage stability
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